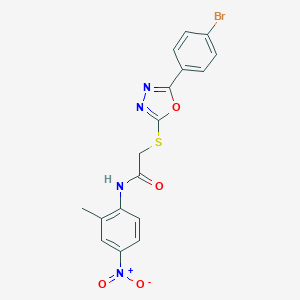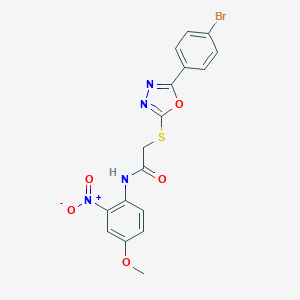
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is an organic compound that features a pyrazole ring substituted with a bromo-methylphenoxy group and an acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield 4-bromo-2-methylphenoxyacetyl chloride.
Coupling with Pyrazole: The phenoxyacetyl chloride is then reacted with 3,5-dimethylpyrazole in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Applications De Recherche Scientifique
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(4-bromo-2-methylphenoxy)acetyl]-4-phenylpiperazine
- 1-[(4-bromo-2-methylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine
- 2-(4-bromo-3-methylphenoxy)ethan-1-amine
Uniqueness
2-(4-BROMO-2-METHYLPHENOXY)-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a bromo-methylphenoxy group and an acetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H15BrN2O2 |
|---|---|
Poids moléculaire |
323.18g/mol |
Nom IUPAC |
2-(4-bromo-2-methylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H15BrN2O2/c1-9-6-12(15)4-5-13(9)19-8-14(18)17-11(3)7-10(2)16-17/h4-7H,8H2,1-3H3 |
Clé InChI |
PYGZNXMGSSCNBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)C)C |
SMILES canonique |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Bromophenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B409489.png)
![[3-Amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B409490.png)
![N-(3,5-dimethylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B409494.png)
![N-(3-Chloro-phenyl)-2-(5-m-tolyl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B409495.png)
![N-(2-bromo-4-methylphenyl)-2-[(5-{3-nitrophenyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B409497.png)




![Ethyl 2-(2-(N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B409505.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B409508.png)
![N,N-Dicyclohexyl-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B409509.png)
![Ethyl 2-[({[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409511.png)
![4-(2-chlorophenyl)-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B409512.png)
